3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthohydrazide core, a nitrophenyl group, and a furan ring, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out under controlled conditions, such as refluxing in ethanol or another suitable solvent, to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques like recrystallization to obtain high-purity compounds .
Analyse Chemischer Reaktionen
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and as a potential probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as sensors or catalysts for industrial processes
Wirkmechanismus
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide include other naphthohydrazide derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with a different position of the nitro group, leading to variations in reactivity and applications.
3-hydroxy-N’-[(E)-(5-methyl-2-furyl)methylidene]-2-naphthohydrazide:
Eigenschaften
Molekularformel |
C22H15N3O5 |
---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-5-2-1-4-14(15)11-19(20)22(27)24-23-13-18-8-9-21(30-18)16-6-3-7-17(10-16)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
InChI-Schlüssel |
ISYDQXPLWDHLSC-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.